molecular formula C14H11ClF3N B8126159 (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine

Cat. No.: B8126159
M. Wt: 285.69 g/mol
InChI Key: OUFJEXHZEAQRCL-UHFFFAOYSA-N
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Description

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine is an organic compound that features a phenyl group substituted with a chloro and trifluoromethyl group, as well as an amine group attached to another phenyl ring

Preparation Methods

The synthesis of (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8,13H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFJEXHZEAQRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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